molecular formula C19H21N3O5S B2637872 N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide CAS No. 891125-01-2

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide

Cat. No.: B2637872
CAS No.: 891125-01-2
M. Wt: 403.45
InChI Key: DQWNZBKKJZUGTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with interesting applications in medicinal chemistry . They are found in several commercially available drugs and have been reported to possess a wide range of therapeutic properties .


Synthesis Analysis

Thiophenes are synthesized using various strategies, including ring-forming multicomponent reactions . The synthesis and characterization of novel thiophene moieties is a topic of interest for medicinal chemists .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C .


Chemical Reactions Analysis

The chemical reactions involving thiophenes can be complex and varied, depending on the specific derivatives and conditions .


Physical and Chemical Properties Analysis

Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . Its physical and chemical properties can vary significantly when it is part of a larger molecule or when it is substituted with other groups .

Scientific Research Applications

Anticancer Activity

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide and related compounds have shown promising results in anticancer research. For instance, derivatives of this compound exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancers (Ravinaik et al., 2021). Additionally, similar compounds have been synthesized and studied for their anticancer properties, showing cytotoxic effects against multiple cell lines (Adimule et al., 2014).

Antimicrobial and Antifungal Activities

Compounds structurally related to this compound have been explored for their antimicrobial and antifungal potentials. A study has demonstrated that these compounds possess significant antibacterial and antifungal activities, with some derivatives showing potent activity against various pathogenic bacteria and fungi (Sowmya et al., 2018).

Enzyme Inhibition and Biological Activities

These compounds have been found to inhibit enzymes relevant to diseases such as Alzheimer's and diabetes. For example, a study on the inhibition of acetyl- and butyrylcholinesterase by derivatives of this compound highlighted their potential in treating dementias and myasthenia gravis (Pflégr et al., 2022). Additionally, derivatives have been synthesized and evaluated for antidiabetic activity, showing promise as inhibitors of glycogen phosphorylase, a key enzyme in diabetes management (Lalpara et al., 2021).

Material Science and Liquid Crystal Research

These compounds have also been utilized in the field of materials science, particularly in the development of new liquid crystal architectures. Modifications of classic mesogens with oxadiazole and thiophene have led to the creation of materials with unique properties, potentially useful in various technological applications (Zafiropoulos et al., 2008).

Mechanism of Action

The mechanism of action of thiophene derivatives can vary widely, depending on their specific structure and the biological target. They have been reported to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer properties .

Safety and Hazards

The safety and hazards associated with thiophene and its derivatives can vary widely, depending on the specific compound. It’s important to refer to the specific safety data sheets for each compound .

Future Directions

Thiophene derivatives, particularly oligothiophenes, have become dominant functional π–electron systems in organic materials science . They have attracted considerable interest due to their peculiar redox potentials and have found application in various fields . The development of novel thiophene derivatives with wider therapeutic activity is an ongoing area of research .

Properties

IUPAC Name

N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S/c1-4-24-13-10-12(11-14(25-5-2)16(13)26-6-3)18-21-22-19(27-18)20-17(23)15-8-7-9-28-15/h7-11H,4-6H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQWNZBKKJZUGTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.